1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

Molecular Architecture

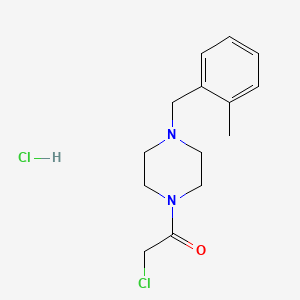

1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride (C₁₄H₂₀Cl₂N₂O) consists of a piperazine core substituted with a 2-methylbenzyl group at the 1-position and a chloroacetyl moiety at the 4-position (Figure 1). The hydrochloride salt form arises from protonation of the piperazine nitrogen, enhancing crystallinity and stability. Key structural features include:

- Piperazine ring : Adopts a chair conformation, as observed in analogous piperazine derivatives.

- Substituent geometry : The 2-methylbenzyl group introduces steric bulk, while the chloroacetyl moiety contributes polarity.

- Hydrogen bonding : The protonated piperazine nitrogen forms hydrogen bonds with chloride ions, influencing crystal packing.

Table 1: Hypothetical bond lengths and angles (based on analogous piperazine structures)

| Parameter | Value (Å/°) |

|---|---|

| N–Cl (chloride) distance | 3.05–3.15 |

| C=O (chloroacetyl) length | 1.21–1.23 |

| C–N (piperazine) length | 1.47–1.49 |

| Dihedral angle (benzyl-piperazine) | 75–85° |

Crystallographic Analysis

While single-crystal X-ray data for this specific compound remain unpublished, structural analogs provide insights:

- Crystal system : Likely monoclinic or triclinic, common for piperazine salts.

- Unit cell parameters : Estimated a = 8–10 Å, b = 12–14 Å, c = 10–12 Å based on similar hydrochlorides.

- Packing interactions : Anticipated C–H⋯O and N–H⋯Cl hydrogen bonds, with van der Waals forces stabilizing the 2-methylbenzyl group.

Properties

IUPAC Name |

2-chloro-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O.ClH/c1-12-4-2-3-5-13(12)11-16-6-8-17(9-7-16)14(18)10-15;/h2-5H,6-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTWKYYDDWLAJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCN(CC2)C(=O)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride typically involves the reaction of 4-(2-methylbenzyl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl or amine group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(azidoacetyl)-4-(2-methylbenzyl)piperazine, while oxidation with hydrogen peroxide would produce the corresponding sulfoxide.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that piperazine derivatives, including 1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride, exhibit significant antiviral properties. For instance, compounds derived from piperazine have been shown to inhibit the replication of Venezuelan and eastern equine encephalitis viruses, which are known to cause severe neurological diseases. The structural modifications in these compounds play a crucial role in enhancing their antiviral efficacy, with some derivatives achieving submicromolar inhibition of virus-induced cell death .

Cholinesterase Inhibition

Another notable application of this compound is its potential as a cholinesterase inhibitor. Inhibiting acetylcholinesterase and butyrylcholinesterase is a promising therapeutic strategy for treating Alzheimer's disease. Studies have demonstrated that derivatives containing piperazine structures show potent inhibitory activity against these enzymes, with some compounds exhibiting IC50 values significantly lower than established drugs like donepezil .

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents Used | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic Substitution | 1-benzhydryl piperazine + chloroacetyl chloride | 65-83 |

| 2 | Acylation | 1-benzhydryl piperazine + acyl chlorides | Varies |

Structure-Activity Relationship (SAR) Studies

The effectiveness of 1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride and its derivatives has been evaluated through SAR studies. These studies help in understanding how structural variations influence biological activity, particularly in terms of enzyme inhibition and antiviral effects.

- Compounds with specific substituents on the piperazine ring have shown enhanced activity against cholinesterases and viruses.

- Notably, modifications such as adding trifluoromethyl or methoxy groups have been correlated with improved potency .

Case Studies

Several case studies highlight the compound's effectiveness:

- A study demonstrated that certain piperazine derivatives significantly reduced viral titers in human neuronal cells, suggesting potential for treating viral infections .

- Another investigation focused on the inhibition of cholinesterases, revealing that some derivatives had over 15-fold better activity compared to standard treatments .

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The piperazine ring may also interact with biological targets through hydrogen bonding or hydrophobic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The 2-methylbenzyl group in the target compound likely increases membrane permeability compared to cetirizine’s polar side chain .

- Reactivity : The chloroacetyl group enables covalent interactions (e.g., with thiols), unlike inert substituents like methoxy or benzoyl .

- Biological Targets : Arylpiperazines with methoxy or halogens (e.g., 4-chlorophenyl) show high affinity for serotonin receptors, while benzhydryl groups (e.g., 5b) correlate with cytotoxicity .

Physicochemical Properties

Research Implications and Gaps

Biological Activity

1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride is a compound belonging to the piperazine family, which has been studied for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The chemical structure of 1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride can be represented as follows:

- IUPAC Name : 1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride

- Molecular Formula : C12H16ClN2O·HCl

- Molecular Weight : 273.18 g/mol

The biological activity of 1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems and enzymes. It acts as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the cholinergic system. The inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing synaptic transmission and potentially improving cognitive functions.

Anticancer Activity

Recent studies have shown that piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine have been tested against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines, demonstrating considerable growth inhibition.

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine | HUH7 | 10.5 | 15 |

| 1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine | MCF7 | 12.3 | 12 |

| 1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine | HCT-116 | 8.9 | 18 |

These findings suggest that this compound may serve as a lead structure for developing novel anticancer agents.

Antiviral Activity

Moreover, derivatives of piperazine have shown promise in antiviral applications. For example, studies on similar compounds indicated efficacy against viral infections such as Ebola virus, where select derivatives demonstrated low EC50 values alongside favorable selectivity indices.

Neuroprotective Effects

The neuroprotective potential of piperazine derivatives has also been explored extensively. Inhibition of AChE and BChE not only suggests cognitive enhancement but also provides a basis for investigating their role in neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have been noted for their ability to cross the blood-brain barrier, making them suitable candidates for further development in treating cognitive disorders.

Study on Cholinesterase Inhibition

A study conducted by researchers evaluated the cholinesterase inhibitory activity of various piperazine derivatives, including those structurally related to 1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride. The most active compounds exhibited IC50 values ranging from 0.014 to 0.092 µM against BChE, indicating strong inhibitory potential compared to standard drugs like donepezil.

Cytotoxicity Evaluation

Another research article highlighted the cytotoxic effects of piperazine derivatives on multiple cancer cell lines. The study reported significant growth inhibition across different types of cancer cells, supporting the hypothesis that modifications in the piperazine structure can enhance anticancer activity.

Q & A

Q. What are the optimal synthetic routes for synthesizing 1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the piperazine core via cyclization of diamines or alkylation of pre-existing piperazine derivatives.

- Step 2 : Introduction of the chloroacetyl group using chloroacetyl chloride in the presence of a base (e.g., triethylamine) to minimize side reactions .

- Step 3 : Attachment of the 2-methylbenzyl group via nucleophilic substitution or coupling reactions under controlled pH and temperature .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor intermediates using TLC and confirm final structure via NMR and LC-MS .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- LC-MS : For molecular weight confirmation and impurity profiling. Use reversed-phase C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) .

- NMR (¹H/¹³C) : To verify substituent positions on the piperazine ring and detect stereochemical anomalies .

- FT-IR : Identify functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹ for chloroacetyl) .

- Elemental Analysis : Validate stoichiometry (e.g., Cl⁻ content via ion chromatography) .

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, logP)?

- Methodological Answer :

- Solubility : Use shake-flask method at pH 7.4. For example, dissolve 10 mg in 1 mL DMSO, then dilute in PBS; measure via UV-Vis at λmax .

- logP (Partition Coefficient) : Employ the Crippen fragmentation method or experimental octanol/water partitioning followed by HPLC quantification .

- Stability : Conduct stress testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar).

- Avoid prolonged exposure to humidity (>60% RH) to prevent hydrolysis of the chloroacetyl group .

- Regularly validate stability via DSC (melting point ~210–214°C) and TGA to detect decomposition .

Advanced Research Questions

Q. How can researchers analyze and mitigate the formation of related impurities during synthesis?

- Methodological Answer :

- Impurity Identification : Use LC-MS/MS to detect common byproducts like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (m/z 315.1) or dimeric species .

- Mitigation Strategies :

- Optimize reaction stoichiometry (e.g., limit excess chloroacetyl chloride).

- Introduce scavengers (e.g., polymer-bound amines) to trap unreacted intermediates .

- Quantification : Validate impurity levels (<0.1% w/w) via HPLC with UV detection at 254 nm .

Q. What experimental approaches are suitable for elucidating degradation pathways under stress conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions.

- Pathway Analysis :

- Hydrolysis : Major degradation product is 4-(2-methylbenzyl)piperazine, identified via GC-MS .

- Oxidation : Monitor formation of N-oxide derivatives using high-resolution MS .

- Kinetics : Apply Arrhenius modeling to predict shelf-life under ambient conditions .

Q. How can in vitro biological activity (e.g., receptor binding) be evaluated for this compound?

- Methodological Answer :

- Target Selection : Prioritize receptors with structural similarity to piperazine-based ligands (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) .

- Assay Design :

- Radioligand Binding : Use [³H]-spiperone for D₂ receptor affinity studies (IC₅₀ determination).

- Functional Assays : Measure cAMP inhibition in HEK293 cells expressing target GPCRs .

- Data Interpretation : Compare EC₅₀ values with known agonists/antagonists (e.g., nefazodone) to infer mechanism .

Q. What computational tools can predict structure-activity relationships (SAR) for piperazine derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with receptor crystal structures (e.g., PDB: 6CM4 for 5-HT₁A) to identify key binding interactions (e.g., chloroacetyl H-bonding with Ser159) .

- QSAR Modeling : Train models on datasets of piperazine analogs (e.g., pIC₅₀ vs. descriptors like logP, polar surface area) using Random Forest or PLS regression .

- Validation : Synthesize top-predicted analogs and validate activity in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.